molecular formula C14H20N2O B14908873 2-(Benzyl(1-cyclopropylethyl)amino)acetamide

2-(Benzyl(1-cyclopropylethyl)amino)acetamide

Cat. No.: B14908873
M. Wt: 232.32 g/mol
InChI Key: AXIPYEGPEATMBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide typically involves the reaction of benzylamine with 1-cyclopropylethylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(1-cyclopropylethyl)amino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyl(1-cyclopropylethyl)amino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and benzyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-[benzyl(1-cyclopropylethyl)amino]acetamide

InChI

InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(10-14(15)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H2,15,17)

InChI Key

AXIPYEGPEATMBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)N

Origin of Product

United States

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